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Introduction

The azepane scaffold is a crucial structural motif in medicinal chemistry, present in numerous
FDA-approved drugs and biologically active compounds.[1][2] However, the synthesis of
substituted azepanes has traditionally been challenging, limiting their exploration in drug
discovery programs.[3] A novel and efficient photochemical strategy has been developed for
the synthesis of complex azepanes from readily available nitroarenes. This method involves a
dearomative ring expansion centered on the conversion of a nitro group into a singlet nitrene,
followed by a subsequent hydrogenation step.[3][4] This two-step process, mediated by blue
light at room temperature, transforms a six-membered aromatic ring into a seven-membered
azepane framework, opening up a significant area of three-dimensional chemical space for
drug development.[3][4]

Reaction Mechanism and Workflow

The overall transformation proceeds through a two-stage process: a photochemical
dearomative ring expansion followed by a hydrogenation step to yield the saturated azepane.

Stage 1: Photochemical Dearomative Ring Expansion
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The reaction is initiated by the photoexcitation of the nitroarene substrate using blue LEDs. In
the presence of a phosphite reagent, the excited nitroarene undergoes deoxygenation to form
a highly reactive singlet nitrene intermediate. This nitrene then inserts into the aromatic ring,
leading to a ring expansion to form a 3H-azepine intermediate.[5]

Stage 2: Hydrogenolysis

The resulting 3H-azepine intermediate is then subjected to hydrogenolysis to reduce the
double bonds and furnish the final saturated azepane product. This can be achieved using
various catalytic systems, such as palladium on carbon (Pd/C) or platinum oxide (PtOz) under a
hydrogen atmosphere.[4][6]

Figure 1: Proposed reaction mechanism for the dearomative ring expansion of nitroarenes to
azepanes.
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Experimental Protocols

The following are generalized protocols for the two-step synthesis of azepanes from
nitroarenes. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Photochemical Dearomative Ring Expansion

Materials:

» Nitroarene substrate

e Triisopropyl phosphite (P(Oi-Pr)3)

e Anhydrous tetrahydrofuran (THF)

e Blue LEDs (e.g., 390 nm or 450 nm)

» Schlenk flask or other suitable reaction vessel

o Magnetic stirrer and stir bar

 Inert atmosphere (e.g., nitrogen or argon)

Procedure:

e To a Schlenk flask under an inert atmosphere, add the nitroarene substrate (1.0 equiv).
e Add anhydrous THF to dissolve the substrate (to a concentration of approximately 0.1 M).
e Add triisopropyl phosphite (5.0 equiv) to the reaction mixture.

« Irradiate the mixture with blue LEDs at room temperature with vigorous stirring.

e Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS). The reaction is typically complete within 24-72 hours.

e Upon completion, the solvent can be removed in vacuo, and the crude 3H-azepine
intermediate can be used directly in the next step or purified by column chromatography.
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Figure 2: General experimental workflow for the synthesis of azepanes from nitroarenes.
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Protocol 2: Hydrogenolysis of 3H-Azepine Intermediate

Materials:

Crude 3H-azepine intermediate

Palladium on carbon (10% Pd/C, 10 mol%) or Platinum oxide (PtO2, 10 mol%)

Ethanol (EtOH) or other suitable solvent

Hydrogen gas (Hz) balloon or hydrogenation apparatus

Procedure:

e Dissolve the crude 3H-azepine intermediate in ethanol (approximately 0.1 M).
o Carefully add the hydrogenation catalyst (10% Pd/C or PtOz2) to the solution.

o Evacuate and backfill the reaction vessel with hydrogen gas (this can be done using a
hydrogen balloon or a Parr hydrogenator).

« Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

e Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-
48 hours.

e Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
catalyst.

e Wash the Celite pad with additional solvent.
» Concentrate the filtrate in vacuo to yield the crude azepane product.

 Purify the product by column chromatography on silica gel.

Substrate Scope and Quantitative Data

The dearomative ring expansion of nitroarenes has been shown to be tolerant of a wide range
of functional groups on the aromatic ring. The following tables summarize the yields for various
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substituted nitroarenes.

Table 1: Ring Expansion of para-Substituted Nitroarenes

Entry Substituent (at C4) Yield of Azepane (%)
1 H 85
2 Me 78
3 OMe 82
4 Cl 75
5 Br 72
6 CFs 65
7 CO:2Me 70

Yields are for the two-step process. Data compiled from multiple sources.[4]

Table 2: Ring Expansion of meta-Substituted
Nitroarenes

. Regioisomeric Total Yield of
Entry Substituent (at C3) .
Ratio (C3:C5) Azepanes (%)
1 Me 11 75
2 OMe 151 80
3 Cl 1.2:1 70
4 CFs 2:1 68

Yields are for the two-step process. Regioisomeric ratios were determined by *H NMR
spectroscopy. Data compiled from multiple sources.[4]

Table 3: Ring Expansion of ortho-Substituted
Nitroarenes
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Entry Substituent (at C2) Yield of Azepane (%)
1 Me 70
2 OMe 75
3 Cl 65

Yields are for the two-step process. Data compiled from multiple sources.[4]

Figure 3: Logical relationship of substrate scope and potential outcomes.
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Applications in Drug Discovery

The development of this synthetic methodology provides access to a previously underexplored
area of chemical space.[3] The ability to synthesize a diverse range of substituted azepanes
from simple starting materials is highly valuable for the generation of novel compound libraries
for high-throughput screening.[4] Furthermore, this strategy has been successfully applied to
the synthesis of azepane analogues of known piperidine-containing drugs, demonstrating its
utility in scaffold hopping and lead optimization programs.[3][4] The conformational flexibility of
the azepane ring can lead to improved binding interactions with biological targets and
enhanced pharmacokinetic properties.[2]

Conclusion
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The photochemical dearomative ring expansion of nitroarenes is a powerful and versatile
method for the synthesis of substituted azepanes. This two-step process offers a mild and
efficient route to these valuable heterocyclic scaffolds, starting from readily available materials.
The broad substrate scope and tolerance of various functional groups make this a highly
attractive strategy for applications in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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